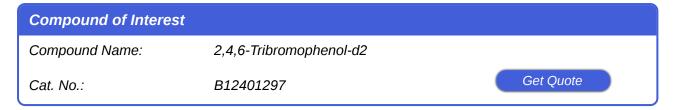


# An In-depth Technical Guide to the Physicochemical Properties of Deuterated Tribromophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated 2,4,6-tribromophenol. Given the limited availability of specific experimental data for the deuterated isotopologue, this guide establishes a baseline with the well-documented properties of 2,4,6-tribromophenol and subsequently discusses the anticipated effects of deuterium substitution. Detailed experimental protocols for determining these properties are also provided.

# **Physicochemical Properties**

The introduction of deuterium in place of protium in a molecule results in subtle yet significant changes in its physicochemical properties. These differences primarily arise from the greater mass of deuterium, which affects bond vibrational energies. While specific experimental data for deuterated 2,4,6-tribromophenol is scarce in publicly available literature, the properties of its non-deuterated counterpart provide a crucial reference point.

## **Tabulated Physicochemical Data**

The following tables summarize the known physicochemical properties of 2,4,6-tribromophenol. The expected impact of deuteration on these properties is also noted.

Table 1: General and Physical Properties of 2,4,6-Tribromophenol



Property	Value for 2,4,6- Tribromophenol	Expected Effect of Deuteration
Molecular Formula	С6Н3Вг3О	C <sub>6</sub> HD₂Br₃O (for d2)
Molecular Weight	330.80 g/mol [1][2]	~332.81 g/mol (for d2)[3]
Appearance	White to off-white or pinkish crystalline solid[3][4]	Similar crystalline solid
Melting Point	90-96 °C[1][5][6][7]	A slight decrease is possible due to changes in crystal lattice packing and intermolecular forces.[8]
Boiling Point	244 °C[1][9]	A slight increase is generally expected due to stronger intermolecular van der Waals forces.
Density	2.55 g/cm³[1][4][10]	A slight increase is expected due to the higher mass of deuterium.

Table 2: Solubility and Partitioning of 2,4,6-Tribromophenol

Property	Value for 2,4,6- Tribromophenol	Expected Effect of Deuteration
Water Solubility	Slightly soluble; ~70 mg/L at 15 °C[4][7][11]	Minimal change expected, though deuterated compounds can exhibit slightly different solvation behaviors.
Solubility in Organic Solvents	Soluble in ethanol, diethyl ether, chloroform, and acetone.[1][12]	High solubility is expected to be maintained.
LogP (Octanol-Water Partition Coefficient)	4.13 - 4.4[7][11]	Minimal change is anticipated.



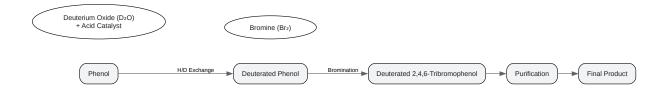
Table 3: Acidity and Spectral Properties of 2,4,6-Tribromophenol

Property	Value for 2,4,6- Tribromophenol	Expected Effect of Deuteration
рКа	~6.34 - 6.8[7][10][11]	An increase in pKa (decrease in acidity) is expected due to the stronger C-D bond compared to the C-H bond, which affects the stability of the phenoxide ion.[13][14]
¹H NMR	Signals corresponding to the aromatic protons.[15]	The signals for the deuterated positions will be absent in the <sup>1</sup> H NMR spectrum.
<sup>13</sup> C NMR	Signals for the carbon atoms of the benzene ring.	Minor shifts in the signals of carbons bonded to deuterium are expected due to the isotopic effect.
IR Spectrum	Characteristic peaks for O-H, C-H, C-O, and C-Br stretching and bending vibrations.[16][17]	The C-H stretching and bending vibrations will be replaced by C-D vibrations at lower frequencies (longer wavelengths).

# **Synthesis of Deuterated Tribromophenol**

The synthesis of deuterated 2,4,6-tribromophenol can be achieved through several methods. A common approach involves the acid-catalyzed hydrogen-deuterium exchange of phenol with a deuterium source like  $D_2O$ , followed by bromination.[18]





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Synthesis workflow for deuterated 2,4,6-tribromophenol.

# **Experimental Protocols**

This section provides detailed methodologies for the experimental determination of key physicochemical properties of deuterated tribromophenol.

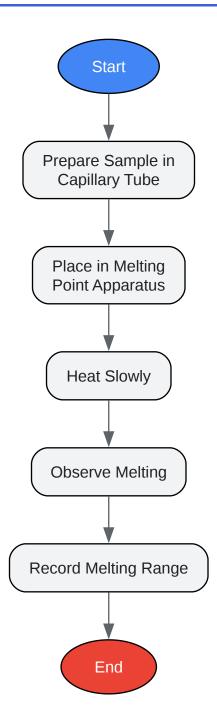
## **Determination of Melting Point**

The melting point can be determined using a capillary melting point apparatus.

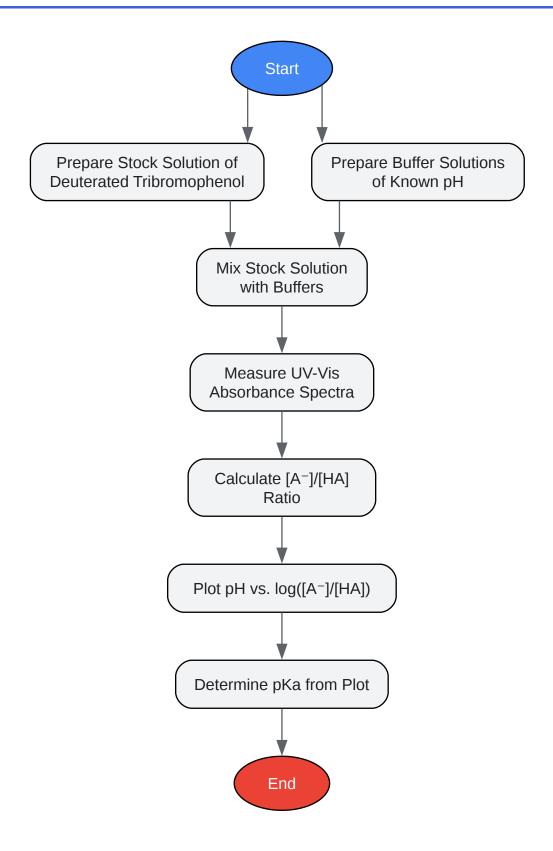
#### Protocol:

- A small amount of the crystalline deuterated tribromophenol is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.









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